活性紫 5

描述

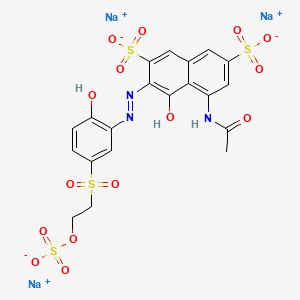

Reactive Violet 5 (RV5) is a synthetic dye used in a variety of laboratory and industrial applications. It is an azo dye, and its chemical name is 1-amino-4-hydroxy-2-naphthol-6-sulfonic acid. This dye is a deep blue-violet color and is used in a variety of applications, including medical diagnostics, biochemistry, and nanotechnology.

科学研究应用

Decolorization and Degradation

RV5 is an azo dye widely used in the textile industry . However, it is mutagenic, teratogenic, and carcinogenic, and must be degraded before the release of textile wastewater into the environment . Research has shown that UV-A-Fenton and Ultrasound-Fenton processes can be effective in degrading RV5 . In these processes, different Advanced Oxidation Processes (AOPs) were tested, and Fenton and UV-A-Fenton processes showed the highest RV5 degradation with 86.6% and 95.5%, respectively .

Photocatalytic Degradation

Photocatalytic degradation of RV5 under visible light has been studied using Fe-doped Titania catalysts . The process was tested in a lab-scale reactor illuminated with a blue light-emitting diode (LED) source emitting in the wavelength range of 460–470 nm . Under optimal conditions, the dye solution was completely decolorized in about 2 hours .

Textile Industry

RV5 is used in the dyeing and printing of natural, synthetic, man-made, and mixed textile materials such as wool, silk, nylon, polyester, acrylic, polyacetate, and polyurethane . However, due to the low fixation yield of the dye on the fiber caused by the hydrolysis of the reactive groups in the dye molecule, up to about 30% of the initial amount of dye can be lost in water .

Environmental Impact

The presence of RV5 in textile effluents is a major concern due to its potential impact on the environment and human health . Therefore, research is being conducted to find effective methods for the removal of RV5 from textile effluents .

Bioremediation

Bioremediation, or the use of living organisms to degrade pollutants, is a promising approach for the treatment of environments polluted with RV5 . However, more research is needed in this area to fully understand and optimize the process.

Energy Efficiency

Studies have also been conducted to evaluate the energy efficiency of different processes used to degrade RV5 . For example, the UV-A-Fenton process was found to have the lowest values of electric energy per order (EEO) and specific applied energy (ESAE), suggesting that it may be a cost-effective method for RV5 degradation .

属性

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O15S4.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTDYBUJBRAYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N3Na3O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Reactive Violet 5 | |

CAS RN |

12226-38-9 | |

| Record name | C.I. Reactive Violet 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper, 5-(acetylamino)-4-hydroxy-3-[[2-hydroxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)